molecular formula C17H14N4O2 B067406 Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- CAS No. 180859-71-6

Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-

Cat. No. B067406
M. Wt: 306.32 g/mol
InChI Key: WQBDGVKQUWTBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-, commonly known as DCMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DCMQ is a quinoline-based molecule that contains a dicyanomethyl group, which makes it a highly electron-deficient compound. This electron-deficient nature of DCMQ makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology.

Mechanism Of Action

The mechanism of action of DCMQ is not well understood. However, it is believed that DCMQ acts as an electron acceptor in various chemical reactions, including organic solar cells and organic field-effect transistors. In catalysis, DCMQ acts as a catalyst by facilitating the formation of chemical bonds between two or more molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of DCMQ are not well understood. However, it has been shown that DCMQ can interact with proteins and other biological molecules, making it a potential candidate for various biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of DCMQ is its electron-deficient nature, which makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology. However, one of the limitations of DCMQ is its toxicity, which can limit its use in biological applications.

Future Directions

There are several future directions for DCMQ research, including the development of new synthesis methods, the study of its mechanism of action, and its potential applications in biotechnology. Additionally, DCMQ can be used as a fluorescent probe for detecting protein-ligand interactions, making it a potential candidate for drug discovery and development. Overall, DCMQ has the potential to revolutionize various scientific fields and open up new avenues for research.

Synthesis Methods

DCMQ can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. Among these methods, the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DCMQ.

Scientific Research Applications

DCMQ has been extensively studied for its potential applications in various scientific fields, including organic electronics, catalysis, and biochemistry. In organic electronics, DCMQ has been used as an electron acceptor in organic solar cells and organic field-effect transistors. In catalysis, DCMQ has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In biochemistry, DCMQ has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.

properties

CAS RN

180859-71-6

Product Name

Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile

InChI

InChI=1S/C17H14N4O2/c18-10-12(11-19)16-9-14(13-3-1-2-4-15(13)20-16)17(22)21-5-7-23-8-6-21/h1-4,9,12H,5-8H2

InChI Key

WQBDGVKQUWTBFZ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N

Other CAS RN

180859-71-6

synonyms

2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile

Origin of Product

United States

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